molecular formula C14H21ClO2S B15346806 Sulfone, 2-chlorooctyl phenyl CAS No. 5398-14-1

Sulfone, 2-chlorooctyl phenyl

Cat. No.: B15346806
CAS No.: 5398-14-1
M. Wt: 288.8 g/mol
InChI Key: CGIDFWMJFIUOPK-UHFFFAOYSA-N
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Description

Sulfone, 2-chlorooctyl phenyl: is a chemical compound with the molecular formula C8H9ClO2S . It is a white to almost white powder with a molecular weight of 204.67 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Synthesis: The compound can be synthesized through the reaction of 2-chlorooctanol with phenylsulfonyl chloride under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the sulfone group to sulfide.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed:

  • Oxidation: Sulfonic acids, sulfonyl chlorides.

  • Reduction: Sulfides.

  • Substitution: Various substituted phenyl sulfones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other chemical compounds. Biology: Investigated for potential biological activities and interactions with biomolecules. Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism of action involves the sulfone group interacting with biological molecules, leading to various biological responses.

Comparison with Similar Compounds

  • 2-Chloroethyl phenyl sulfone: Similar structure but with an ethyl group instead of an octyl group.

  • Bis(4-chlorophenyl) sulfone: Contains two phenyl groups with chlorine substituents.

Uniqueness: The presence of the octyl group in 2-chlorooctyl phenyl sulfone provides unique chemical and physical properties compared to its counterparts, making it suitable for specific applications.

Properties

CAS No.

5398-14-1

Molecular Formula

C14H21ClO2S

Molecular Weight

288.8 g/mol

IUPAC Name

2-chlorooctylsulfonylbenzene

InChI

InChI=1S/C14H21ClO2S/c1-2-3-4-6-9-13(15)12-18(16,17)14-10-7-5-8-11-14/h5,7-8,10-11,13H,2-4,6,9,12H2,1H3

InChI Key

CGIDFWMJFIUOPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CS(=O)(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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